Product packaging for S-adenosylmethioninamine(Cat. No.:CAS No. 22365-13-5)

S-adenosylmethioninamine

Cat. No.: B1203579
CAS No.: 22365-13-5
M. Wt: 355.44 g/mol
InChI Key: ZUNBITIXDCPNSD-LSRJEVITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosylmethioninamine, also known as decarboxy-S-adenosylmethionine (dc-SAM), is an essential enzymatic substrate in polyamine metabolism . It is biosynthesized through the decarboxylation of S-adenosylmethionine (SAM) . Its primary research value lies in its role as the exclusive aminopropyl group donor in the biosynthesis of critical polyamines, including spermidine and spermine . In this well-characterized biochemical mechanism, the aminopropyl group from this compound is transferred to the precursor putrescine, facilitating the synthesis of these larger polyamines which are vital for cellular processes like growth and proliferation . Researchers utilize this compound to study and modulate polyamine biosynthetic pathways in various biological models. Beyond fundamental metabolism studies, its applications extend to investigating cellular development, differentiation, and the function of specific aminopropyltransferases. This product is intended for use in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N6O3S+ B1203579 S-adenosylmethioninamine CAS No. 22365-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNBITIXDCPNSD-LSRJEVITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N6O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029264
Record name S-Adenosyl-L-methionamine
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Molecular Weight

355.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Adenosylmethioninamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22365-13-5
Record name Decarboxylated AdoMet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22365-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosyl-3-methylthiopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-methionamine
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Record name S-ADENOSYLMETHIONINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Adenosylmethioninamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of S Adenosylmethioninamine

Methionine as the Primary Substrate

The journey to SAM begins with the amino acid methionine. nih.govnih.govnih.gov Methionine serves as the foundational substrate, providing the core structure upon which SAM is built. amerigoscientific.comwikipedia.org The enzymatic reaction that initiates this process is catalyzed by S-adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT). amerigoscientific.comproteopedia.orgwikipedia.orgnih.govnih.gov This enzyme facilitates the transfer of the adenosyl group from ATP to methionine. amerigoscientific.com

Adenosine (B11128) Triphosphate (ATP) Requirement

The formation of SAM is an energy-dependent process that requires adenosine triphosphate (ATP). amerigoscientific.comnih.govwikipedia.org ATP provides the adenosyl moiety that is transferred to methionine. nih.govamerigoscientific.com This reaction is unique in that the entire adenosyl group is transferred, not just a phosphate (B84403) group. proteopedia.org

S-Adenosylmethionine Synthetase (SAMS/MAT) Catalysis

The synthesis of SAM from methionine and ATP is catalyzed by the enzyme S-adenosylmethionine synthetase (SAMS), also known as methionine adenosyltransferase (MAT). amerigoscientific.comwikipedia.orgproteopedia.orgnih.govnih.gov This enzyme is found in virtually all organisms and is essential for life. proteopedia.org The reaction proceeds through a nucleophilic attack by the sulfur atom of methionine on the 5'-carbon of the adenosine moiety of ATP. proteopedia.orgnih.gov This results in the formation of SAM and the release of pyrophosphate and orthophosphate. proteopedia.org The catalytic activity of MAT is crucial for maintaining the cellular pool of SAM required for various metabolic pathways. nih.gov

EnzymeSubstratesProductsOrganism Examples
S-Adenosylmethionine Synthetase (SAMS/MAT) L-Methionine, ATPS-Adenosylmethionine (SAM), Pyrophosphate, OrthophosphateEscherichia coli, Saccharomyces cerevisiae, Humans, Plants

Role of S Adenosylmethioninamine in Polyamine Biosynthesis

S-Adenosylmethioninamine as an Aminopropyl Donor

In the intricate pathway of polyamine synthesis, this compound functions exclusively as the aminopropyl donor. researchgate.netresearchgate.netresearchgate.netacs.orgplos.org Following its formation from SAM, this compound provides the necessary three-carbon amino group that is sequentially added to precursor molecules to elongate the polyamine chain. researchgate.netresearchgate.netyoutube.com This transfer is carried out by a class of enzymes known as aminopropyltransferases. researchgate.netacs.orgplos.org The process is fundamental for converting the diamine putrescine into the triamine spermidine (B129725), and subsequently, the tetraamine (B13775644) spermine (B22157). researchgate.netresearchgate.netnih.govmdpi.com For each aminopropyl group transferred, a molecule of 5'-methylthioadenosine (MTA) is released as a byproduct. researchgate.net

Synthesis of Spermidine from Putrescine

The first elongation step in polyamine biosynthesis is the conversion of putrescine to spermidine. researchgate.netmdpi.comthaena.com This reaction involves the transfer of an aminopropyl group from this compound to one of the primary amino groups of putrescine. researchgate.netresearchgate.netyoutube.com The enzyme spermidine synthase facilitates this crucial conversion. youtube.comresearchgate.netreactome.org

Spermidine synthase (SpeS), also systematically named S-adenosyl 3-(methylthio)propylamine:putrescine 3-aminopropyltransferase, catalyzes the synthesis of spermidine. wikipedia.org It specifically utilizes two substrates: this compound as the aminopropyl donor and putrescine as the acceptor. researchgate.netresearchgate.netresearchgate.netacs.orgreactome.org The reaction follows an SN2 mechanism, where a deprotonated amino group of putrescine performs a nucleophilic attack on the aminopropyl group of this compound. researchgate.netwikipedia.org Most spermidine synthases exhibit high specificity for putrescine as the amine acceptor and will not effectively use other molecules like spermidine. acs.orgwikipedia.org Similarly, the enzyme is specific for this compound and cannot use S-adenosyl methionine. wikipedia.org This specificity is often attributed to a conserved aspartate residue in the active site that repels the carboxyl group of S-adenosyl methionine. wikipedia.org

EnzymeDonor SubstrateAcceptor SubstrateProductByproduct
Spermidine Synthase (SpeS)This compoundPutrescineSpermidine5'-methylthioadenosine

Synthesis of Spermine from Spermidine

Following the synthesis of spermidine, a second aminopropyl group is added to create spermine. researchgate.netnih.govthaena.com In this step, spermidine acts as the acceptor molecule for the aminopropyl group donated by this compound. researchgate.netyoutube.com This reaction is catalyzed by spermine synthase. researchgate.netnih.gov

Spermine synthase (SPS) is the enzyme responsible for the final step in spermine biosynthesis, converting spermidine to spermine. mdpi.comwikipedia.org Like spermidine synthase, it is an aminopropyltransferase that uses this compound as the donor substrate. researchgate.netresearchgate.net However, spermine synthase is highly specific for spermidine as the acceptor substrate and does not utilize putrescine. acs.org The active site of spermine synthase is larger than that of spermidine synthase, which allows it to accommodate the larger spermidine molecule. nih.govnih.gov The enzyme facilitates the transfer of the aminopropyl group to the N8 position of spermidine (the aminobutyl side) to form spermine. nih.govnih.gov

EnzymeDonor SubstrateAcceptor SubstrateProductByproduct
Spermine Synthase (SPS)This compoundSpermidineSpermine5'-methylthioadenosine

Other Polyamine Derivatives Involving this compound (e.g., Thermospermine)

Besides spermine, this compound is also the aminopropyl donor for the synthesis of spermine's structural isomer, thermospermine (B1218049). wikipedia.orgnih.govelsevierpure.com Thermospermine is synthesized from spermidine by the enzyme thermospermine synthase (TSPMS). uvic.caqmul.ac.uk While the substrates are identical to those used by spermine synthase (this compound and spermidine), thermospermine synthase transfers the aminopropyl group to the N1 position of spermidine (the aminopropyl side), resulting in the isomeric product. nih.gov This distinct enzymatic activity highlights the versatile role of this compound in generating diverse polyamine structures. researchgate.net

EnzymeDonor SubstrateAcceptor SubstrateProductByproduct
Thermospermine Synthase (TSPMS)This compoundSpermidineThermospermine5'-methylthioadenosine

Regulation of S Adenosylmethioninamine Metabolism

Regulation of S-Adenosylmethionine Decarboxylase (SAMDC) Activity

SAMDC is a rate-limiting enzyme in polyamine biosynthesis, and its activity is subject to intricate regulation at multiple levels, including allosteric control, gene expression, and post-translational processing. This ensures that the production of S-adenosylmethioninamine is responsive to cellular needs for polyamines.

The activity of SAMDC is directly influenced by the intracellular concentrations of polyamines and their precursors, representing a classic example of feedback regulation.

Activation by Putrescine: In many organisms, SAMDC activity is allosterically activated by putrescine. This activation is crucial because putrescine is the acceptor of the propylamine (B44156) group from this compound to form spermidine (B129725). This mechanism ensures that the production of the aminopropyl donor is coordinated with the availability of its acceptor substrate.

Inhibition by Polyamines: Conversely, the end products of the pathway, spermidine and especially spermine (B22157), act as feedback inhibitors of SAMDC activity. High levels of these polyamines signal that the cellular requirement is met, thus downregulating the enzyme to prevent overaccumulation. In mammalian cells

Interplay with the S-Adenosylmethionine (SAM) Cycle

Methionine Salvage Pathway Interactions

The metabolism of this compound is intrinsically linked to the methionine salvage pathway, also known as the Yang Cycle. This connection is crucial for sustaining the biosynthesis of polyamines by ensuring the regeneration of methionine, the precursor for S-adenosylmethionine (SAM), and by preventing the accumulation of an inhibitory byproduct. normalesup.orgcornell.edumaxapress.com

The primary role of this compound is to serve as the donor of aminopropyl groups for the synthesis of higher polyamines, such as spermidine and spermine, from putrescine. researchgate.net In these reactions, catalyzed by spermidine synthase and spermine synthase respectively, the transfer of the aminopropyl group from this compound results in the formation of 5'-methylthioadenosine (MTA) as a stoichiometric byproduct. normalesup.orgnih.govnih.gov

MTA is not a metabolic dead-end; rather, it is the primary substrate for the methionine salvage pathway. normalesup.orgreactome.org This pathway is a multi-step enzymatic process that efficiently recycles the methylthio group and the ribose moiety of MTA to regenerate methionine. normalesup.orgresearchgate.net This recycling is vital for cellular homeostasis for two key reasons:

Conservation of Methionine: The salvage pathway ensures a continuous supply of methionine, which is an essential amino acid. This is particularly important in cells with high rates of polyamine synthesis, as it replenishes the methionine pool that is consumed to produce SAM, the precursor of this compound. normalesup.orgresearchgate.net

Prevention of Feedback Inhibition: MTA can act as a potent product inhibitor of polyamine biosynthesis. cornell.edunih.gov Specifically, elevated levels of MTA have been shown to suppress spermine production. nih.gov The efficient removal and recycling of MTA by the methionine salvage pathway prevent its accumulation, thereby allowing the polyamine synthesis to proceed without being hindered. cornell.edunih.govresearchgate.net

Therefore, the methionine salvage pathway is a critical regulatory component of this compound metabolism. It functions as a metabolic switch that couples the consumption of this compound in polyamine synthesis to the regeneration of the ultimate precursor, methionine. This intricate interplay ensures that the cellular demand for polyamines can be met without depleting the essential methionine pool or causing self-inhibition of the biosynthetic pathway. researchgate.netnih.gov The entire process occurs within the cytosol. reactome.org

Table 1: Key Molecules and Enzymes in the Interaction between this compound Metabolism and the Methionine Salvage Pathway

Molecule/EnzymeClassRole in the Pathway
This compoundAminopropyl DonorDonates the aminopropyl group for the synthesis of spermidine and spermine.
PutrescinePolyamine PrecursorAccepts an aminopropyl group to form spermidine.
SpermidinePolyamineAccepts an aminopropyl group to form spermine; also a product.
SperminePolyamineEnd product of the aminopropyl transfer from this compound.
5'-methylthioadenosine (MTA)ByproductGenerated upon the transfer of the aminopropyl group; substrate for the methionine salvage pathway. nih.gov
MethionineAmino AcidThe final product of the salvage pathway and the initial precursor for S-adenosylmethionine. normalesup.org
Spermidine SynthaseEnzyme (Aminopropyltransferase)Catalyzes the transfer of an aminopropyl group from this compound to putrescine.
Spermine SynthaseEnzyme (Aminopropyltransferase)Catalyzes the transfer of an aminopropyl group from this compound to spermidine.
5'-methylthioadenosine phosphorylase (MTAP)Enzyme (Phosphorylase)A key enzyme in the methionine salvage pathway that initiates the conversion of MTA. nih.gov

Molecular and Cellular Functions Mediated by S Adenosylmethioninamine Derived Polyamines

Polyamine-Mediated Regulation of Gene Expression

Polyamines are potent modulators of gene expression, exerting their influence by directly interacting with nucleic acids and affecting their structure and function. nih.gov As polycations, they readily bind to negatively charged macromolecules like DNA and RNA, thereby regulating the fundamental processes of transcription and translation. oup.comnih.gov

The interaction between polyamines and the DNA double helix is a key mechanism underlying their regulatory functions. Due to the protonation of their amine groups at physiological pH, polyamines carry multiple positive charges, allowing them to interact strongly with the negatively charged phosphate (B84403) backbone of DNA. oup.comnih.gov This electrostatic interaction neutralizes charge repulsion between the phosphate groups, leading to significant stabilization of the DNA duplex. researchgate.net

Research findings have demonstrated several key effects of polyamines on DNA:

Enhanced Thermal Stability : Polyamines, particularly spermine (B22157), increase the melting temperature of DNA, indicating enhanced duplex stability. researchgate.net This stabilization extends to DNA structures containing abnormalities such as bulged loops, hairpins, or mismatched base pairs, potentially making them as stable as a perfect duplex. nih.govresearchgate.net

DNA Condensation and Packaging : Polyamines induce the condensation of DNA into highly organized and compact structures, such as toroids. oup.com This is crucial for packaging the vast amount of DNA within the cell nucleus, where the DNA concentration can be very high. oup.com

Modulation of DNA Conformation : Polyamines can facilitate conformational transitions in DNA structure. They have been shown to induce the transition from the canonical B-form DNA to A-DNA or Z-DNA under specific conditions. oup.comnih.gov The ability to stabilize different DNA conformations may be relevant to understanding DNA polymorphism and its role in cellular processes. researchgate.net

Groove Binding : Beyond simple electrostatic interactions with the phosphate backbone, studies suggest that polyamines bind specifically within both the major and minor grooves of the DNA helix. oup.comnih.gov This sequence-dependent binding allows for a more nuanced regulation of DNA-protein interactions.

Stabilization of Non-B DNA Structures : Polyamines effectively stabilize non-canonical DNA structures like i-motifs, which are four-stranded structures formed in cytosine-rich sequences. mdpi.com This suggests a role for polyamines in regulating genes where such structures are found. mdpi.com

Polyamines are deeply involved in the life cycle of RNA, from its synthesis to its function and eventual degradation. They can form complexes with RNA through both electrostatic forces and hydrogen bonding. taylorfrancis.com This interaction has several functional consequences:

Stimulation of RNA Synthesis : At low concentrations, polyamines can stimulate the synthesis of eukaryotic RNA by interacting with chromatin proteins. taylorfrancis.com

Protection from Degradation : By binding to RNA, polyamines can protect it from digestion by ribonucleases, thereby increasing the stability and half-life of newly synthesized RNA molecules. taylorfrancis.comnih.gov

Stabilization of RNA Structure : Polyamines have significant stabilizing effects on the secondary structures of various RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA). nih.govnih.govresearchgate.net This structural stabilization is crucial for the proper function of these molecules in protein synthesis and other cellular activities.

Facilitation of RNA Processing : Polyamines can facilitate the release of RNA polymerase from the newly synthesized RNA product, which is a step in the transcription process. taylorfrancis.com Their ability to induce specific structural changes in RNA is also important for processes like RNA splicing and the function of ribozymes. nih.govresearchgate.net

Role in Protein Synthesis and Post-Translational Modifications

The involvement of polyamines in cellular growth is intrinsically linked to their critical role in protein synthesis. wikipedia.org They influence translation both globally and through highly specific mechanisms. A paramount example of their specific function is in the post-translational modification known as hypusination. nih.gov

Spermidine (B129725), derived from S-adenosylmethioninamine, is the exclusive substrate for the synthesis of a unique amino acid called hypusine. nih.govbiorxiv.org This modification occurs on a specific lysine (B10760008) residue of the eukaryotic translation initiation factor 5A (eIF5A). nih.govresearchgate.net The hypusination of eIF5A is essential for its activity. nih.gov Activated, hypusinated eIF5A functions as a translation elongation factor, facilitating the synthesis of a specific subset of proteins that often contain polyproline tracts. nih.govresearchgate.net These proteins are themselves involved in critical cellular processes like proliferation and mitochondrial function. biorxiv.orgresearchgate.net

Furthermore, polyamines can regulate protein synthesis by influencing ribosomal frameshifting. mdpi.com The synthesis of certain proteins, such as ornithine decarboxylase antizyme (OAZ1), requires a +1 ribosomal frameshift to bypass a premature stop codon in the mRNA. Polyamines have been shown to increase the efficiency of this frameshifting event, thus acting as crucial regulators for the expression of such proteins. mdpi.com

Involvement in Cell Growth, Proliferation, and Differentiation

As a direct consequence of their fundamental roles in DNA, RNA, and protein synthesis, polyamines are essential for cell growth, proliferation, and differentiation. wikipedia.orgsmolecule.com Rapidly proliferating cells, including cancer cells, exhibit high levels of polyamine synthesis and accumulation. nih.govnih.gov The inhibition of polyamine biosynthesis, for instance by targeting the AdoMetDC enzyme, leads to the depletion of spermidine and spermine and a subsequent halt in cell proliferation. nih.govnih.gov

Conversely, the provision of exogenous polyamines can restore growth to cells that have been depleted of their endogenous supply. wikipedia.org The involvement of polyamines in these processes is tightly regulated. For example, studies on chondrocytes (cartilage cells) have shown that S-adenosylmethionine promotes cellular differentiation and the expression of cartilage-specific matrix proteins. mdpi.comnih.gov This effect is mediated, at least in part, by an increase in polyamine synthesis, highlighting the role of the this compound-derived polyamine pathway in directing cell fate. mdpi.comnih.gov The link between polyamines and cell proliferation is so robust that the polyamine metabolic pathway is a frequent target for the development of anti-cancer therapies. wikipedia.orgnih.gov

Modulation of Cell Signaling Pathways

Polyamines are not merely structural components or passive facilitators of macromolecular synthesis; they are active modulators of intracellular signaling pathways that govern cell fate. nih.gov Their influence extends to several key signaling networks:

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and metabolism. Evidence suggests a strong interplay between mTOR signaling and polyamine metabolism. nih.gov The mTORC1 complex can regulate the expression of enzymes in the polyamine synthesis pathway, while polyamines, in turn, appear to be necessary for mediating some of the downstream growth-promoting effects of mTOR. researchgate.netnih.gov

MAPK Pathway : The mitogen-activated protein kinase (MAPK) cascade is another crucial pathway for cell proliferation and differentiation. Polyamines have been shown to modulate the activity of components within this pathway, such as the kinase CK2, thereby influencing downstream signaling events. aging-us.com

Immune Signaling : In immune cells, polyamines are critical signaling molecules. They can modulate T cell receptor signaling, B cell activation, and the function of dendritic cells. scientificarchives.com For instance, the synthesis of polyamines in dendritic cells can lead to immunosuppressive effects. scientificarchives.com

Other Pathways : Polyamines also intersect with other regulatory pathways, such as the Lin28/let-7 pathway, which is important for stem cell self-renewal and development. nih.gov

By interacting with these complex signaling networks, polyamines derived from this compound act as critical hubs that integrate metabolic status with decisions regarding cell growth, proliferation, and function.

S Adenosylmethioninamine in the Context of Biological Systems and Organisms

Occurrence and Metabolism in Prokaryotic Organisms (e.g., Bacteria, Archaea)

In prokaryotes, S-adenosylmethioninamine is a key component of the polyamine biosynthetic pathway, which is essential for cellular growth and proliferation. wikipedia.org The synthesis of this compound from SAM is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC). wikipedia.orgnih.gov Prokaryotic AdoMetDC enzymes belong to the Class I family of pyruvoyl-dependent amino acid decarboxylases, which show little sequence similarity to the Class II enzymes found in eukaryotes. wikipedia.org

The enzyme catalyzes the irreversible transfer of a propylamine (B44156) group from this compound to putrescine, resulting in the formation of spermidine (B129725). expasy.org This reaction is a central step in the amine and polyamine biosynthesis pathway in bacteria. expasy.org In Escherichia coli, the gene speE encodes for spermidine synthase, the enzyme that utilizes this compound for this purpose. expasy.org

While polyamines are widespread in archaea, often at high concentrations, the specifics of their synthesis have been less characterized than in bacteria and eukarya. nih.gov For instance, despite high spermidine levels in Methanococcus jannaschii, an initial analysis of its genome did not identify a clear AdoMetDC gene, leading to further research that identified a novel family of pyruvoyl enzymes responsible for this function in this organism. nih.gov In addition to their role in polyamine synthesis, radical SAM enzymes, which use SAM to generate a radical for various chemical reactions, are particularly abundant in anaerobic bacteria and are found across all domains of life, including archaea. celloxy.comnih.gov

Table 1: Key Enzymes in Prokaryotic this compound Metabolism

Enzyme Gene (Example) Function Organism Domain Citation
S-adenosylmethionine decarboxylase (Class I) - Catalyzes the formation of this compound from SAM. Bacteria, Archaea wikipedia.org
Spermidine synthase speE (E. coli) Transfers an aminopropyl group from this compound to putrescine to form spermidine. Bacteria expasy.org

Metabolism and Functional Divergence in Eukaryotic Systems

In eukaryotic organisms, the metabolism of this compound is central to the highly regulated polyamine pathway, which is crucial for processes like DNA and protein synthesis, cell growth, and apoptosis. wikipedia.orgmdpi.com The synthesis of this compound is the rate-limiting step in polyamine production and is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC), a Class II pyruvoyl-dependent enzyme. wikipedia.orgmdpi.com Unlike many decarboxylases that use pyridoxal (B1214274) 5'-phosphate, AdoMetDC utilizes a covalently bound pyruvate (B1213749) as a cofactor. wikipedia.org This enzyme is first synthesized as an inactive proenzyme and undergoes an autocatalytic cleavage to form the active heterodimeric enzyme, composed of alpha and beta subunits, which generates the pyruvate cofactor from an internal serine residue. wikipedia.orguniprot.org

Once formed, this compound donates its n-propylamine group for the sequential synthesis of spermidine (from putrescine) and spermine (B22157) (from spermidine). wikipedia.orgmdpi.com These reactions are catalyzed by spermidine synthase and spermine synthase, respectively. mdpi.com The regulation of AdoMetDC activity is a key control point. In mammals, the enzyme's activity is significantly stimulated by putrescine, ensuring that the production of the aminopropyl donor (this compound) is coupled to the availability of its acceptor substrate. nih.gov

The intracellular levels of this compound are normally kept extremely low. nih.gov However, its concentration can increase dramatically if the subsequent steps in polyamine synthesis are blocked, for example, by inhibiting ornithine decarboxylase, which depletes putrescine. ebi.ac.uknih.gov This highlights the tight regulatory network that controls its flux through the pathway.

Specific Roles in Plant Physiology and Stress Responses

In plants, S-adenosylmethionine (SAM) is a critical metabolic branch-point, serving as a precursor for the biosynthesis of polyamines (via this compound) and the gaseous hormone ethylene (B1197577). mdpi.comnih.gov This places this compound at the crossroads of pathways regulating growth, development, and responses to environmental stress. frontiersin.orgmdpi.com

The synthesis of this compound is catalyzed by S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine pathway. mdpi.comfrontiersin.org Polyamines are involved in a wide array of physiological processes, including root development, embryogenesis, and flowering. frontiersin.org They also play a significant role in plant adaptation to abiotic stresses such as salinity, drought, and extreme temperatures. mdpi.comfrontiersin.orgmdpi.com Overexpression of SAMDC has been shown to improve stress tolerance in some plant species. mdpi.com Conversely, downregulation of SAMDC can lead to reduced polyamine levels and increased sensitivity to stress. frontiersin.orgmdpi.com

A notable feature of plant SAMDC is that, unlike the mammalian enzyme, its activity is generally high and not stimulated by putrescine. acs.org This constitutive activity is thought to be related to the fact that putrescine in plants is a precursor not only for spermidine and spermine but also for various other secondary metabolites, making a tight coupling of the two pathways less critical than in animals. acs.org

The interaction between the polyamine and ethylene biosynthesis pathways represents a crucial regulatory hub in plant metabolism, as both pathways compete for the same substrate, SAM. mdpi.comresearchgate.netresearchgate.net

For polyamine synthesis: SAM is decarboxylated by SAMDC to form this compound. mdpi.comfrontiersin.org

For ethylene synthesis: SAM is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). mdpi.comresearchgate.netnih.gov

This competition for SAM means that the regulation of SAMDC and ACS activities determines the metabolic flux towards either polyamines (often associated with anti-senescence and stress tolerance) or ethylene (associated with senescence, fruit ripening, and certain stress responses). mdpi.comnih.gov For instance, under specific stress conditions, an increase in the expression of SAMDC can channel SAM towards polyamine production, potentially at the expense of ethylene synthesis. mdpi.com This crosstalk allows plants to finely tune their physiological responses to developmental cues and environmental challenges. mdpi.comfrontiersin.org

Table 2: Competing Enzymes at the SAM Metabolic Branch Point in Plants

Pathway Key Enzyme Substrate Product Function of Product Citation
Polyamine Biosynthesis S-adenosylmethionine decarboxylase (SAMDC) S-adenosylmethionine (SAM) This compound Aminopropyl donor for spermidine & spermine synthesis (growth, stress tolerance) mdpi.comfrontiersin.org

Dysregulation of this compound Metabolism in Pathological Conditions (Mechanistic Research Focus)

The tightly controlled metabolism of polyamines is essential for normal cell function, and its dysregulation is implicated in several human diseases, including cancer and neurobiological disorders. smolecule.comresearchgate.netnih.gov As the product of the rate-limiting enzyme AdoMetDC, this compound is a central figure in these pathological processes. mdpi.com

Cancer cells exhibit an elevated requirement for polyamines to sustain their rapid proliferation and growth. researchgate.netnih.govnih.gov This "polyamine addiction" often involves the upregulation of key biosynthetic enzymes. researchgate.net Mechanistic studies have identified S-adenosylmethionine decarboxylase (AdoMetDC, also known as AMD1) as a critical, frequently overexpressed enzyme in various cancer models. mdpi.comnih.gov

Oncogenic Driver: The gene encoding AdoMetDC/AMD1 is a direct transcriptional target of oncogenes such as MYC. nih.govmdpi.com This provides a direct link between oncogenic signaling and the increased production of this compound to fuel polyamine synthesis.

Cancer-Specific Upregulation: In highly aggressive basal-like breast cancer, AMD1 is elevated, leading to increased spermidine production and enhanced cancer aggressiveness. mdpi.com Similarly, in neuroblastoma, both ODC and SAMDC are targets of the MYCN oncogene and play significant roles in tumor growth. mdpi.com

Therapeutic Target: The reliance of cancer cells on the polyamine pathway makes AdoMetDC an attractive target for therapeutic intervention. nih.govmdpi.com Inhibiting this enzyme can deplete the this compound pool, thereby blocking polyamine synthesis and curbing cancer cell proliferation. researchgate.net

Table 3: this compound Metabolism in Cancer Models

Cancer Type Key Finding Upstream Regulator (Example) Implication Citation
Breast Cancer Elevated AMD1 (AdoMetDC) levels. SOX10, Gene copy number increase Increased spermidine production, enhanced tumor aggressiveness. mdpi.com
Neuroblastoma SAMDC is a transcriptional target of MYCN. MYCN Significant role in tumor growth and proliferation. mdpi.com
Prostate Cancer mTORC1 pathway upregulates AMD1. mTORC1 Increased AdoMetDC activity and dcAdoMet levels. nih.gov

Polyamines play important roles in the central nervous system, contributing to both normal brain development and the pathophysiology of neurodegenerative conditions. nih.gov Research into the role of this compound metabolism in neurobiology has provided several key insights.

Studies of normal human brain tissue have shown an uneven distribution of SAMDC, the enzyme that produces this compound. nih.gov The highest activity is found in cortical regions (occipital, parietal, frontal, and temporal cortices), with lower levels in areas like the thalamus and white matter. nih.gov SAMDC activity increases dramatically after birth, reaching near-maximal levels by age 10 and remaining high throughout adulthood, which implies a sustained role for polyamines in both brain development and mature brain function. nih.gov

In the context of neurodegenerative diseases, dysregulation of pathways connected to this compound is an active area of investigation. In Alzheimer's disease models, for example, targeted metabolomic and transcriptomic studies have revealed significant alterations in the methionine cycle and polyamine pathway in affected brain regions. plos.org Specifically, the concentration of SAM (the precursor to this compound) was found to be higher in the inferior temporal gyrus of Alzheimer's patients, alongside differential expression of key regulatory enzymes in the pathway. plos.org These findings suggest that aberrant metabolism of SAM and its derivatives, including this compound, may contribute to the disease process. plos.org

Research Methodologies and Approaches for Studying S Adenosylmethioninamine Metabolism

Enzymology and Reaction Kinetics of SAMDC and Aminopropyltransferases

The study of S-adenosylmethionine decarboxylase (SAMDC) and aminopropyltransferases is fundamental to understanding dcSAM metabolism. SAMDC is a rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of S-adenosylmethionine (SAM) to dcSAM. taylorandfrancis.comfrontiersin.org Aminopropyltransferases then utilize dcSAM to donate an aminopropyl group to an acceptor molecule. plos.org

S-adenosylmethionine decarboxylase (SAMDC):

Mechanism: SAMDC belongs to a class of amino acid decarboxylases that utilize a covalently bound pyruvoyl group as a prosthetic group for the decarboxylation reaction. acs.orgresearchgate.net The enzyme is initially synthesized as an inactive proenzyme and undergoes an autocatalytic post-translational modification to generate the active pyruvoyl group from an internal serine residue. uniprot.org

Regulation: In many organisms, SAMDC activity is allosterically activated by putrescine. acs.orgrcsb.org This regulatory mechanism ensures that the production of dcSAM is coupled to the availability of the primary polyamine acceptor.

Kinetics: Kinetic studies of SAMDC often involve measuring the release of CO2 from radiolabeled SAM. The Michaelis constant (Km) for SAM and the maximal velocity (Vmax) are key parameters determined in these assays. Putrescine activation is characterized by a decrease in the Km for SAM. elsevier.es

Aminopropyltransferases:

Function: This family of enzymes, including spermidine (B129725) synthase and spermine (B22157) synthase, catalyzes the transfer of the aminopropyl group from dcSAM to putrescine and spermidine, respectively. plos.org

Mechanism: Stereochemical studies have shown that the aminopropyl transfer reaction catalyzed by spermidine synthase proceeds with a net retention of configuration, suggesting a double-displacement mechanism. osti.gov This is distinct from the single-displacement mechanism observed for methyltransferases. osti.gov

Kinetics: The kinetic parameters of aminopropyltransferases are determined by measuring the formation of the polyamine product over time. For example, the turnover number (kcat) for the aminopropyl transferase from Pyrococcus furiosus is significantly higher with cadaverine (B124047) as the amine acceptor compared to putrescine. uniprot.org

Enzymatic Properties of Key Enzymes in dcSAM Metabolism
EnzymeFunctionCofactor/Prosthetic GroupAllosteric ActivatorReaction Mechanism
S-adenosylmethionine decarboxylase (SAMDC)Decarboxylation of SAM to dcSAMPyruvoyl groupPutrescineAutocatalytic processing and decarboxylation
Spermidine synthaseTransfer of aminopropyl group from dcSAM to putrescineNoneNoneDouble-displacement
Spermine synthaseTransfer of aminopropyl group from dcSAM to spermidineNoneNonePresumed double-displacement

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of Associated Enzymes

Structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM), have provided invaluable atomic-level insights into the enzymes involved in dcSAM metabolism. These methods reveal the three-dimensional architecture of enzymes, offering a deeper understanding of their catalytic mechanisms, substrate specificity, and regulation.

S-adenosylmethionine decarboxylase (SAMDC):

Active Site: The active site contains the essential pyruvoyl group at the N-terminus of the β-subunit. acs.org Structural studies of SAMDC in complex with inhibitors have elucidated the binding mode of substrates and the importance of specific amino acid residues for catalysis. researchgate.net

Putrescine Activation Site: The binding site for the allosteric activator putrescine is located away from the active site, near the dimer interface. acs.org The binding of putrescine induces conformational changes that enhance enzymatic activity. acs.org

Aminopropyltransferases:

Substrate Binding: The catalytic cleft is divided into a dcSAM binding site and a polyamine binding groove. frontiersin.org The binding of dcSAM and the polyamine substrate induces significant conformational rearrangements in the enzyme, highlighting the dynamic nature of the catalytic process. frontiersin.org The crystal structure of thermospermine (B1218049) synthase from Pyrobaculum calidifontis complexed with MTA and spermidine has shown that the catalytic reaction can occur during crystallization, with the products remaining bound in the catalytic pocket. mdpi.com

Structural Features of Enzymes in dcSAM Metabolism
EnzymeQuaternary StructureKey Structural FeaturesInsights from Structural Studies
Human SAMDC(αβ)2 dimerPyruvoyl cofactor, Putrescine binding siteMechanism of autoprocessing, allosteric activation, and substrate binding
Arabidopsis thaliana SPDSDimerTwo-domain structure, dcSAM binding site, polyamine grooveConformational changes upon substrate binding, substrate specificity
Pyrobaculum calidifontis Thermospermine synthaseDimerCatalytic pocket accommodating productsProduct inhibition and catalytic mechanism

Molecular Biology Techniques for Gene Expression and Regulation Studies (e.g., Gene Knockout/Knockdown, Overexpression)

Molecular biology techniques are instrumental in dissecting the genetic regulation of dcSAM metabolism and its physiological roles. These approaches allow for the manipulation of gene expression to study the consequences on cellular processes.

Gene Knockout/Knockdown: Creating organisms with a specific gene inactivated or its expression reduced is a powerful strategy to determine gene function. numberanalytics.comnih.govwikipedia.org For instance, down-regulation of SAMDC in tobacco plants resulted in decreased polyamine synthesis and reduced stress tolerance. frontiersin.org In metabolomics studies, analyzing the metabolic profile of a knockout model can reveal the role of the inactivated gene in specific metabolic pathways. numberanalytics.com

Overexpression: Conversely, increasing the expression of a gene can elucidate its role in a particular process. Overexpression of a cucumber SAMDC gene (CsSAMDC3) in tobacco plants led to increased salt tolerance, which was associated with altered polyamine levels and enhanced antioxidant enzyme activities. frontiersin.org Similarly, heterologous expression of SAMDC in rice resulted in a significant accumulation of spermidine and spermine. frontiersin.org

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) are used to measure the transcript levels of genes involved in dcSAM metabolism under different conditions. For example, studies in wheat have shown that polyamine biosynthesis genes exhibit tissue-specific expression and are regulated by drought stress. nih.gov In cucumber, the expression of different SAMDC genes responds differently to various hormonal and stress treatments. frontiersin.org

Promoter-Reporter Gene Fusions: To study the transcriptional regulation of genes, the promoter region of a gene of interest is fused to a reporter gene (e.g., GUS). This allows for the visualization and quantification of promoter activity in response to different stimuli, as demonstrated in studies on SAMDC gene regulation in Arabidopsis. core.ac.uk

Metabolomics and Isotopic Tracing for Pathway Elucidation

Metabolomics, the comprehensive analysis of all metabolites in a biological system, coupled with stable isotope tracing, provides a dynamic view of metabolic pathways. nih.govnih.govosti.gov This approach is particularly powerful for elucidating the flux through the dcSAM pathway and its connections to other metabolic networks.

Metabolomics: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics to identify and quantify a wide range of metabolites simultaneously. nih.govnih.gov By comparing the metabolomes of cells or tissues under different conditions (e.g., before and after a specific treatment or in wild-type versus knockout organisms), researchers can identify metabolic changes associated with alterations in dcSAM metabolism. uu.nl

Isotopic Tracing: This technique involves supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N). mdpi.com By tracking the incorporation of the isotope into downstream metabolites, it is possible to map the flow of atoms through a metabolic pathway and quantify metabolic fluxes. mdpi.com For example, using ¹³C-labeled glucose or glutamine can help monitor their contribution to the biosynthesis of polyamines via the dcSAM pathway. mdpi.com Positional labeling of tracers can further distinguish the activity of specific branches of a pathway. mdpi.com

Synthetic Biology and Biocatalysis Utilizing S-Adenosylmethioninamine

Synthetic biology and biocatalysis are emerging fields that leverage our understanding of biological systems to design and engineer novel functions. nih.gov this compound and the enzymes involved in its metabolism are of growing interest for these applications.

Biocatalysis: SAM-dependent enzymes, including those involved in the dcSAM pathway, are attractive for biocatalysis due to their high specificity and ability to perform complex chemical transformations under mild conditions. nih.gov There is significant interest in engineering these enzymes for the synthesis of valuable chemicals, including pharmaceuticals and natural products. nih.govnih.gov

Metabolic Engineering: By manipulating the genes of the dcSAM pathway in microorganisms, it is possible to create cell factories for the production of specific polyamines or other desired compounds. This often involves the overexpression of key enzymes and the optimization of metabolic fluxes to channel precursors towards the product of interest. plos.org

SAM Regeneration Systems: A major challenge in using SAM-dependent enzymes for biocatalysis is the high cost and instability of SAM. biorxiv.org To address this, researchers are developing in situ SAM regeneration systems. These systems can regenerate SAM from its byproducts, such as S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA), thereby improving the efficiency and cost-effectiveness of biocatalytic processes. biorxiv.org One innovative system can regenerate SAM from adenine, a byproduct of aminopropyl transferase reactions, making it applicable to a broader range of SAM-dependent enzymes. biorxiv.org

The design and synthesis of analogues of SAM and, by extension, dcSAM, are a key area of research with applications in both fundamental studies and biotechnology. researchgate.netnih.gov

Probing Enzyme Mechanisms: Analogues with subtle structural modifications can be used to probe the active sites of enzymes and elucidate their catalytic mechanisms. By observing how these analogues interact with the enzyme and whether they are processed, researchers can infer the importance of specific functional groups on the natural substrate.

Enzyme Inhibition: Some analogues are designed as inhibitors of SAMDC or aminopropyltransferases. These inhibitors are valuable tools for studying the physiological roles of these enzymes and have potential as therapeutic agents.

Expanding Biocatalytic Repertoire: Synthetic analogues of SAM can be used as cofactors for SAM-dependent enzymes to transfer chemical groups other than a methyl or aminopropyl group. nih.govnih.gov This "bump-and-hole" approach, where the enzyme is engineered to accommodate a "bumped" analogue, has been used to label proteins and other biomolecules with probes for imaging and other applications. nih.gov This strategy has the potential to be adapted for aminopropyltransferases to transfer novel functionalities.

Future Directions in S Adenosylmethioninamine Research

Elucidating Novel Enzymatic Pathways and Regulatory Networks

Future research is poised to uncover new enzymatic pathways and regulatory networks involving S-adenosylmethioninamine (dcSAM). While its primary role as an aminopropyl group donor in polyamine synthesis is well-established, there is growing interest in exploring its potential involvement in other metabolic reactions. smolecule.comnih.gov For instance, investigations into radical S-adenosylmethionine (SAM) enzymes have suggested that dcSAM might participate in radical-mediated transformations, expanding its biochemical significance. smolecule.com

The intricate interplay between dcSAM and various metabolic pathways warrants further investigation. For example, the methionine cycle and the transsulfuration pathway are closely regulated by SAM levels. frontiersin.org Understanding how fluctuations in dcSAM levels, a direct derivative of SAM, impact these interconnected pathways is a key area for future studies. frontiersin.orgnih.gov High levels of SAM are known to influence the activity of enzymes like cystathionine (B15957) beta-synthase (CBS), methylenetetrahydrofolate reductase (MTHFR), and betaine-homocysteine S-methyltransferase (BHMT). frontiersin.org Therefore, exploring the downstream effects of dcSAM on these and other enzymes could reveal novel regulatory mechanisms.

Moreover, the discovery of new enzymes that utilize dcSAM as a substrate or regulator is a promising avenue of research. The evolution of enzymes like putrescine N-methyltransferases (PMTs) from spermidine (B129725) synthases (SPDSs) highlights the potential for neofunctionalization within enzyme families that interact with SAM and its derivatives. researchgate.net The ability of some enzymes to bind both SAM and dcSAM suggests that subtle changes in enzyme active sites can lead to novel catalytic functions. researchgate.net Identifying and characterizing such enzymes will be crucial for a complete understanding of dcSAM's role in cellular metabolism.

The regulation of dcSAM levels is another critical area of focus. The synthesis of dcSAM is catalyzed by adenosylmethionine decarboxylase (AdoMetDC), an enzyme that is itself subject to complex regulation. wikipedia.org Further research into the factors that control AdoMetDC activity and expression will provide valuable insights into how cells maintain appropriate levels of dcSAM. Additionally, the potential for dcSAM to act as a feedback inhibitor or allosteric regulator of various enzymes, including those involved in its own synthesis, needs to be systematically explored. nih.gov

Comprehensive Understanding of this compound's Role in Cellular Homeostasis

The maintenance of SAM homeostasis is vital for liver function, and imbalances can lead to conditions like fatty liver disease and hepatocellular carcinoma. researchgate.net Given that dcSAM is derived directly from SAM, future studies should investigate how the regulation of dcSAM synthesis and degradation contributes to maintaining this crucial metabolic balance. frontiersin.orgresearchgate.net The interplay between SAM, dcSAM, and S-adenosylhomocysteine (SAH), a byproduct of methylation reactions, creates a complex regulatory network that influences multiple metabolic pathways. nih.govmdpi.com Elucidating the specific role of dcSAM within this network will be key to understanding its impact on cellular health and disease.

The connection between dcSAM, polyamine synthesis, and autophagy is an emerging area of interest. nih.gov Polyamines have been shown to induce autophagy, a cellular process essential for clearing damaged organelles and proteins. nih.gov However, the accumulation of dcSAM, which can occur when polyamine synthesis is inhibited, has been shown to suppress autophagy. nih.gov This suggests a complex regulatory loop where dcSAM levels could act as a switch between cell proliferation and catabolic processes like autophagy. Further research is needed to dissect the molecular mechanisms underlying this regulation and its implications for diseases such as cancer. nih.govmdpi.com

Future investigations should also aim to understand how dcSAM levels are coordinated with other metabolic pathways in response to various cellular cues. For example, in plants, the biosynthesis of polyamines competes with the production of the hormone ethylene (B1197577), as both pathways utilize SAM as a precursor. mdpi.com How plant cells allocate SAM between these two pathways and the role of dcSAM in this process are important questions that remain to be fully answered. A comprehensive understanding of these regulatory dynamics will provide a more complete picture of dcSAM's role in maintaining cellular homeostasis across different organisms.

Development of Advanced Methodologies for In Vivo Studies

Advancing our understanding of this compound's (dcSAM) functions in living organisms necessitates the development of more sophisticated research methodologies. A significant challenge in studying dcSAM in vivo is the ability to accurately measure and track its concentration and flux through various metabolic pathways within specific cellular compartments. nih.gov Current methods often rely on measurements from whole-tissue extracts, which may not reflect the localized concentrations that are relevant for specific enzymatic reactions. nih.gov

Future research should focus on creating and implementing high-resolution techniques for in vivo analysis. This could include the development of novel biosensors, potentially based on fluorescent proteins or other reporter systems, that can specifically detect dcSAM in real-time within living cells. Such tools would allow researchers to visualize the subcellular distribution of dcSAM and monitor its dynamics in response to different stimuli or during various physiological processes.

Another promising area is the application of advanced mass spectrometry techniques, such as metabolic flux analysis using stable isotope tracers. By feeding cells or organisms with labeled precursors of SAM, researchers can trace the flow of these labels into dcSAM and its downstream products. This approach can provide quantitative data on the rates of dcSAM synthesis, consumption, and its contribution to different metabolic pathways under various conditions.

Furthermore, the use of genetic and chemical tools to precisely manipulate dcSAM levels in vivo will be crucial. This includes the development of more specific and potent inhibitors or activators of adenosylmethionine decarboxylase (AdoMetDC), the enzyme responsible for dcSAM synthesis. wikipedia.org Combining these pharmacological tools with genetic models, such as knockout or knockdown organisms for AdoMetDC and other related enzymes, will enable researchers to dissect the specific functions of dcSAM in a controlled manner.

Expanding Research into Underexplored Biological Systems

While much of the research on this compound (dcSAM) has been conducted in mammalian systems and some model organisms like yeast and E. coli, there is a significant need to expand these investigations into a wider range of biological systems. wikipedia.orgmdpi.com This will not only broaden our understanding of the fundamental roles of dcSAM and polyamines but also has the potential to uncover novel metabolic pathways and regulatory mechanisms.

Plants, for instance, represent a largely underexplored area in dcSAM research. nih.gov In plants, SAM is a precursor for a variety of important compounds, including polyamines, ethylene, and various secondary metabolites. mdpi.commdpi.com The biosynthesis of these compounds is tightly regulated, and understanding the specific role of dcSAM in this intricate network is crucial. mdpi.com For example, investigating how plants balance the production of polyamines (which can have anti-senescence effects) and ethylene (a senescence-inducing hormone) from the common precursor SAM could provide valuable insights into plant development and stress responses. nih.gov Recent studies have started to explore the genetic and metabolic networks related to dcSAM in plants, but much remains to be discovered. oup.com

Marine organisms are another underexplored frontier. The unique environmental conditions of marine ecosystems have led to the evolution of diverse metabolic pathways. Investigating dcSAM metabolism in marine bacteria, algae, and invertebrates could reveal novel enzymes and biochemical reactions. This could have implications for biotechnology, such as the discovery of new enzymes with industrial applications.

Furthermore, research into the role of dcSAM in various microorganisms, including pathogenic bacteria and fungi, could lead to the identification of new therapeutic targets. Polyamines are essential for the growth of many pathogens, and the enzymes involved in their synthesis, including adenosylmethionine decarboxylase, could be attractive targets for the development of new antimicrobial agents.

Finally, comparative studies across a wide range of species can provide evolutionary insights into the conservation and diversification of dcSAM-dependent pathways. By examining how these pathways have evolved in different lineages, researchers can gain a better understanding of their fundamental importance and the selective pressures that have shaped their regulation. The discovery of unique pathways, such as the biosynthesis of certain alkaloids in plants that involve derivatives of the polyamine pathway, highlights the potential for uncovering novel biochemistry by exploring a broader range of organisms. pnas.org

Q & A

Basic: What are the primary metabolic roles of S-adenosylmethionine (SAM) in eukaryotic systems, and how can researchers experimentally validate its involvement in methylation processes?

SAM serves as the primary methyl donor for DNA, RNA, histone, and protein methylation via methyltransferases . It is also a precursor for polyamine synthesis (e.g., spermidine, spermine) and ethylene production . To validate its role in methylation:

  • Methodology : Use radiolabeled SAM (³H- or ¹⁴C-methyl groups) in enzymatic assays to track methyl transfer to substrates.
  • Validation : Combine with knockdown/knockout models of methyltransferases (e.g., CRISPR/Cas9) and quantify methylation changes via bisulfite sequencing (DNA) or immunoblotting (histones/proteins) .

Basic: What standardized methods are recommended for quantifying SAM concentrations in plant or mammalian tissues, and what are their limitations?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 pmol/mg tissue) and specificity. Requires stable isotope-labeled internal standards (e.g., ¹³C-SAM) to correct for matrix effects .
  • Enzymatic Assays : Measure SAM via coupled reactions (e.g., methyltransferase activity + fluorescent detection of products). Limited by cross-reactivity with analogs like SAH.
  • Limitations : Rapid SAM degradation during sample preparation necessitates snap-freezing tissues and using protease/phosphatase inhibitors .

Advanced: How do researchers address contradictory findings regarding SAM's dual role in promoting antioxidant defenses while potentially contributing to oxidative stress under different physiological conditions?

  • Context-Specific Analysis :
    • In cold stress, SAM enhances polyamine oxidation, generating H₂O₂ scavengers (e.g., glutathione) .
    • Under high SAM levels, excess methionine metabolism may produce homocysteine, a pro-oxidant .
  • Experimental Design : Compare SAM-deficient mutants vs. overexpressors under stress conditions. Use redox-sensitive dyes (e.g., DCFH-DA) to quantify ROS levels .

Advanced: What experimental strategies can differentiate between SAM's direct enzymatic functions and its role as a metabolic regulator in polyamine biosynthesis pathways?

  • Enzyme-Specific Inhibitors : Use SAM decarboxylase inhibitors (e.g., MDL 72527) to block polyamine synthesis while preserving methylation functions .
  • SAM Analogs : Fluorinated SAM analogs (e.g., 5′-fluoro-SAM) can dissociate methyltransferase activity from polyamine precursor roles .
  • Metabolic Flux Analysis : Track ¹³C-labeled SAM to distinguish methylation vs. polyamine-related carbon flow .

Basic: What are the critical controls required when investigating SAM-dependent methyltransferase activity in vitro?

  • Negative Controls : Omit SAM or use heat-inactivated enzyme.
  • Competitive Inhibition : Add SAH (a methylation byproduct) to confirm specificity.
  • Substrate Validation : Use synthetic peptides with known methylation sites (e.g., histone H3K4) .

Advanced: How can researchers reconcile discrepancies between in vitro enzyme kinetics of SAM-dependent enzymes and their in vivo activity levels?

  • Compartmentalization Analysis : SAM pools are compartmentalized (e.g., nucleus vs. cytoplasm). Use subcellular fractionation + LC-MS to measure local SAM concentrations .
  • Metabolic Modeling : Apply flux balance analysis (FBA) to predict SAM utilization rates under varying nutrient conditions .

Basic: What analytical techniques are most effective for tracking SAM's conversion to S-adenosylhomocysteine (SAH) in methylation cycle studies?

  • Tandem Mass Spectrometry (MS/MS) : Simultaneously quantify SAM, SAH, and homocysteine with isotopic dilution .
  • Enzymatic Cycling Assays : Amplify SAH signals using SAH hydrolase-coupled NADH/NAD+ conversion, detectable via spectrophotometry .

Advanced: What emerging methodologies exist for spatial mapping of SAM pools within subcellular compartments?

  • Fluorescent Biosensors : Genetically encoded sensors (e.g., SAM-Snifit) bind SAM and emit compartment-specific fluorescence .
  • Correlative Microscopy : Combine cryo-fixation, immuno-EM with anti-SAM antibodies, and metabolomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.